molecular formula C22H24N2O B2765532 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-13-7

3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2765532
CAS No.: 852138-13-7
M. Wt: 332.447
InChI Key: AMHAUQWDTAIUGQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3,5-dimethyl group and a 2,3,4,9-tetrahydro-1H-carbazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ for nitration, Br₂ in the presence of a catalyst for bromination.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzamide: Lacks the carbazole moiety, resulting in different chemical and biological properties.

    N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Similar structure but without the 3,5-dimethyl substitution on the benzamide ring.

Uniqueness

The unique combination of the 3,5-dimethylbenzamide core and the 2,3,4,9-tetrahydro-1H-carbazole moiety in 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14-9-15(2)11-17(10-14)22(25)23-13-16-7-8-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAUQWDTAIUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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